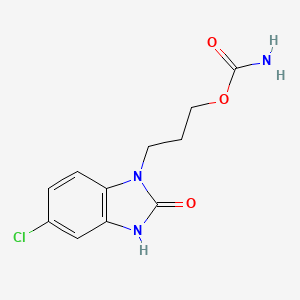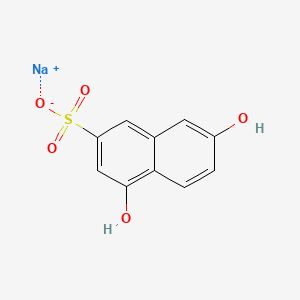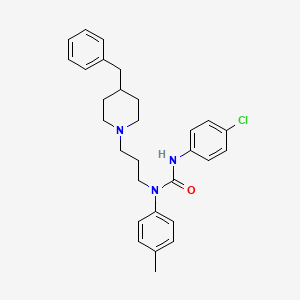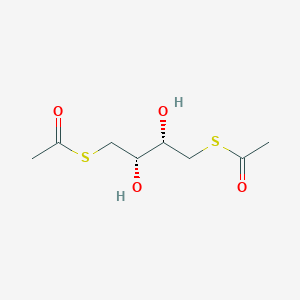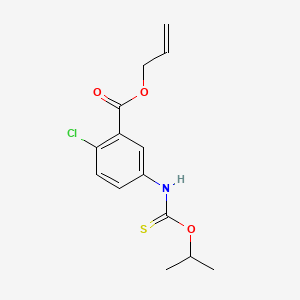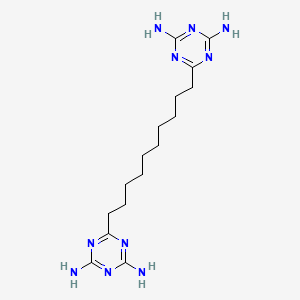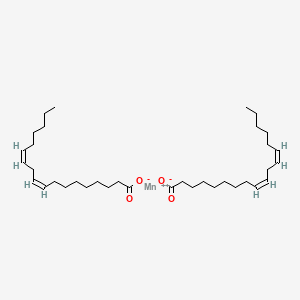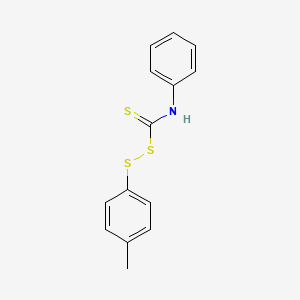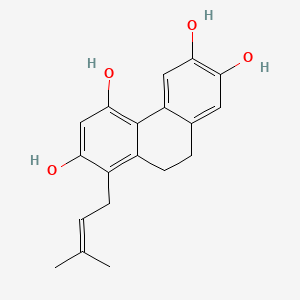
Gancaonin V
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Gancaonin V typically involves the prenylation of the isoflavone skeleton. Prenylation refers to the addition of prenyl groups (alkyl-substituent groups) to the parent nucleus of the flavonoid. This process can be achieved through various chemical reactions, including oxidation, cyclization, and hydroxylation
Industrial Production Methods
Industrial production of this compound is primarily based on the extraction and isolation from the roots of Glycyrrhiza uralensis. The extraction process involves the use of solvents such as ethanol or methanol to obtain the crude extract, followed by purification techniques like column chromatography to isolate this compound .
Analyse Chemischer Reaktionen
Types of Reactions
Gancaonin V undergoes various chemical reactions, including:
Oxidation: The addition of oxygen or the removal of hydrogen.
Reduction: The addition of hydrogen or the removal of oxygen.
Substitution: The replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The specific conditions, such as temperature and pH, depend on the desired reaction and product.
Major Products Formed
The major products formed from the reactions of this compound include various oxidized and reduced derivatives, which can be further modified to enhance their biological activity .
Wissenschaftliche Forschungsanwendungen
Gancaonin V has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other bioactive compounds.
Biology: Studied for its potential anti-inflammatory and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer and inflammatory disorders.
Industry: Utilized in the development of natural health products and supplements
Wirkmechanismus
The mechanism of action of Gancaonin V involves the modulation of various molecular targets and pathways. It has been shown to inhibit the production of pro-inflammatory cytokines and enzymes such as nitric oxide synthase and cyclooxygenase-2. Additionally, this compound affects the MAPK and NF-κB signaling pathways, which play crucial roles in the inflammatory response .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Gancaonin N: Another prenylated isoflavone from Glycyrrhiza uralensis with similar anti-inflammatory properties.
Gancaonin E: A related compound with potential antibacterial effects.
Uniqueness
Gancaonin V is unique due to its specific prenylation pattern and its ability to modulate multiple signaling pathways, making it a promising candidate for therapeutic applications .
Eigenschaften
CAS-Nummer |
134958-57-9 |
|---|---|
Molekularformel |
C19H20O4 |
Molekulargewicht |
312.4 g/mol |
IUPAC-Name |
8-(3-methylbut-2-enyl)-9,10-dihydrophenanthrene-2,3,5,7-tetrol |
InChI |
InChI=1S/C19H20O4/c1-10(2)3-5-12-13-6-4-11-7-16(21)17(22)8-14(11)19(13)18(23)9-15(12)20/h3,7-9,20-23H,4-6H2,1-2H3 |
InChI-Schlüssel |
UEXOPXIMQJMWKA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=CCC1=C2CCC3=CC(=C(C=C3C2=C(C=C1O)O)O)O)C |
melting_point |
170 - 173 °C |
Physikalische Beschreibung |
Solid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





